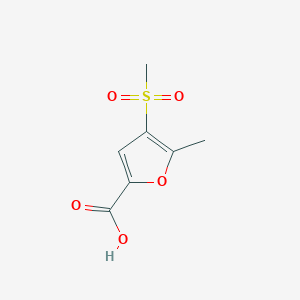

6-chloro-1H-indol-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-chloro-1H-indol-4-amine is an organic molecule with a complex structure that has been extensively studied by chemists and scientists over the years due to its unique properties and potential applications. The IUPAC name for this compound is 6-chloro-1H-indol-4-amine . The molecular weight of this compound is 166.61 .

Molecular Structure Analysis

The InChI code for 6-chloro-1H-indol-4-amine is 1S/C8H7ClN2/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4,11H,10H2 . This code provides a standard way to encode the molecular structure using text, which can be helpful for searching and identifying the molecule in databases.

Physical And Chemical Properties Analysis

6-chloro-1H-indol-4-amine is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .

科学的研究の応用

Synthesis of Indole Derivatives

Indole derivatives are significant in natural products and drugs . They play a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Antiviral Applications

6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . These compounds showed inhibitory activity against influenza A and the Coxsackie B4 virus .

Anti-inflammatory Applications

Indole derivatives have shown anti-inflammatory activities . For instance, compounds (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide showed anti-inflammatory and analgesic activities .

Anticancer Applications

Indole derivatives have been used in the treatment of cancer cells . The application of indole derivatives as biologically active compounds for the treatment of cancer cells has attracted increasing attention in recent years .

Antimicrobial Applications

Indole derivatives have shown antimicrobial activities . They have been used in the treatment of various microbial infections .

Antidiabetic Applications

Indole derivatives have shown antidiabetic activities . They have been used in the treatment of diabetes .

Antimalarial Applications

Indole derivatives have shown antimalarial activities . They have been used in the treatment of malaria .

Anticholinesterase Applications

Indole derivatives have shown anticholinesterase activities . They have been used in the treatment of diseases related to the cholinergic system .

Safety and Hazards

将来の方向性

Indole-containing small molecules, such as 6-chloro-1H-indol-4-amine, have been reported to have diverse pharmacological activities . The aromatic heterocyclic scaffold, which resembles various protein structures, has received attention from organic and medicinal chemists . The exploration of indole derivatives in drug discovery has rapidly yielded a vast array of biologically active compounds with broad therapeutic potential . Therefore, the future directions in the study of 6-chloro-1H-indol-4-amine and related compounds may involve further exploration of their pharmacological activities and potential therapeutic applications .

作用機序

Target of Action

6-Chloro-1H-indol-4-amine, like other indole derivatives, is known to interact with various biological targets. Indole derivatives are important types of molecules that play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body . .

Mode of Action

Indole derivatives in general are known to bind with high affinity to multiple receptors, which can lead to various biological effects .

Biochemical Pathways

Indole derivatives are known to affect various biochemical pathways. For instance, they have been reported to exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .

Result of Action

Indole derivatives in general have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer activities .

特性

IUPAC Name |

6-chloro-1H-indol-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4,11H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQESCKJRCSIUGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC(=CC(=C21)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50591872 |

Source

|

| Record name | 6-Chloro-1H-indol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-1H-indol-4-amine | |

CAS RN |

431046-15-0 |

Source

|

| Record name | 6-Chloro-1H-indol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3,5-Bis-(trifluoromethyl)benzyl]piperidine hydrochloride](/img/structure/B1287039.png)

![5-Bromobenzo[d]isothiazole-3-carboxylic acid](/img/structure/B1287050.png)